4-Decylbenzoyl chloride

Description

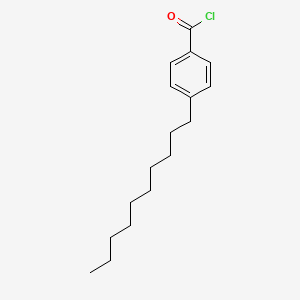

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-decylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25ClO/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(14-12-15)17(18)19/h11-14H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEWLDHSFOQXCSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40886087 | |

| Record name | Benzoyl chloride, 4-decyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40886087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54256-43-8 | |

| Record name | 4-Decylbenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54256-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl chloride, 4-decyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054256438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl chloride, 4-decyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 4-decyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40886087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-decylbenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Decylbenzoyl Chloride and Analogues

Strategies for ortho- and para-Substituted Benzoyl Chloride Synthesis

The regioselective introduction of an acyl group onto an aromatic ring is a cornerstone of organic synthesis. numberanalytics.com For alkylbenzenes, substitution can occur at the ortho or para positions relative to the alkyl group. The para-substituted product, such as 4-decylbenzoyl chloride, is often the desired isomer due to steric considerations and its utility in creating linear molecules for materials science applications. orgsyn.org

A highly effective one-step method for the synthesis of 4-alkylbenzoyl chlorides involves the direct acylation of an alkylbenzene using oxalyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). orgsyn.org This procedure provides good yields of the desired para-substituted benzoyl chloride, apparently free of positional isomers. orgsyn.org The reaction is a form of Friedel-Crafts acylation, a fundamental process for attaching acyl groups to aromatic rings. numberanalytics.comsigmaaldrich.com

The general mechanism involves the activation of the acyl chloride by the Lewis acid catalyst, which enhances its electrophilicity. numberanalytics.com The activated acyl group then attacks the aromatic ring in an electrophilic aromatic substitution reaction, followed by deprotonation to restore aromaticity and yield the final product. numberanalytics.com A key advantage of this direct route is its efficiency compared to more traditional, multi-step syntheses. orgsyn.org

Research has demonstrated the successful synthesis of a range of 4-alkylbenzoyl chlorides using this direct acylation method. The yields for various alkyl chain lengths are presented below.

| Alkyl Substituent | Yield (%) | Boiling Point (°C at mmHg) |

|---|---|---|

| C₄H₉ (Butyl) | 66.5 | 113 (1.7) |

| i-C₄H₉ (Isobutyl) | 77.5 | 115 (1.6) |

| C₅H₁₁ (Pentyl) | 75.3 | 136 (3.2) |

| C₆H₁₃ (Hexyl) | 80.3 | 143 (1.3) |

| C₇H₁₅ (Heptyl) | 79.3 | 160 (5) |

| C₉H₁₉ (Nonyl) | 71.8 | 182 (2.6) |

| C₁₀H₂₁ (Decyl) | 68.0 | 169 (0.6) |

The efficiency and selectivity of Friedel-Crafts acylation are highly dependent on reaction conditions. numberanalytics.comnumberanalytics.com Optimizing parameters such as solvent, temperature, and catalyst ratio is crucial for maximizing the yield of the desired product and minimizing side reactions. numberanalytics.comnih.gov

Solvent Effects : The choice of solvent can significantly influence reaction rates and yields. Solvents with high dielectric constants, such as nitrobenzene, are often effective because they can stabilize the charged intermediates in the reaction mechanism, leading to improved yields compared to solvents like dichloromethane (B109758) or toluene. numberanalytics.com

Catalyst Loading : The amount of Lewis acid catalyst can impact the reaction outcome. While a certain amount of catalyst is necessary, increasing the catalyst load does not always lead to higher yields and may promote the formation of undesired side products. nih.gov Careful optimization of the catalyst-to-substrate ratio is therefore essential. numberanalytics.com

Temperature Control : Reaction temperature affects both the rate of reaction and the stability of the catalyst. numberanalytics.com For the direct acylation with oxalyl chloride, maintaining a temperature of 20–25°C during the addition of the alkylbenzene is recommended to control the reaction. orgsyn.org

Alternative Catalysts : While aluminum chloride is common, other Lewis acids and catalyst systems have been explored to improve outcomes. numberanalytics.comnih.gov For instance, lanthanide triflates have been investigated as alternative catalysts. numberanalytics.com In some cases, stable and non-hygroscopic catalysts like aluminum dodecatungstophosphate (AlPW₁₂O₄₀) have been shown to be effective for Friedel-Crafts acylations under mild, solvent-free conditions. organic-chemistry.org

Besides direct acylation of the arene, aromatic acid chlorides are commonly prepared from their corresponding carboxylic acids. savemyexams.comwikipedia.orgnumberanalytics.com This is often part of a longer, multi-step sequence, particularly if the direct method is not suitable. orgsyn.org One traditional route to 4-alkylbenzoyl chlorides involves acylating the alkylbenzene to form a 4-alkylacetophenone, oxidizing the ketone to the corresponding 4-alkylbenzoic acid, and finally, converting the carboxylic acid to the acid chloride. orgsyn.org

The conversion of the carboxylic acid to the acyl chloride is a standard transformation with several reliable reagents: savemyexams.comlibretexts.org

Thionyl Chloride (SOCl₂) : This is one of the most common reagents for preparing acyl chlorides from carboxylic acids. The reaction produces gaseous byproducts (sulfur dioxide and hydrogen chloride), which drives the reaction to completion and simplifies product purification. numberanalytics.com

Phosphorus Pentachloride (PCl₅) : This solid reagent reacts with carboxylic acids to yield the acyl chloride, along with phosphorus oxychloride (POCl₃) and hydrogen chloride. libretexts.orgjove.com

Oxalyl Chloride ((COCl)₂) : Often used with a catalytic amount of dimethylformamide (DMF), oxalyl chloride is another effective reagent for this conversion. researchgate.net

Novel Reagents : Modern methods have been developed for this transformation under very mild conditions. One such method involves the use of 3,3-dichlorocyclopropenes and a tertiary amine base, which allows for the rapid generation of acid chlorides, even for acid-sensitive substrates. organic-chemistry.orgorganic-chemistry.org

Solid-Phase Organic Synthesis (SPOS) Techniques Utilizing Acyl Chloride Derivatives

Solid-phase organic synthesis (SPOS) offers significant advantages, including the simplified purification of products by filtration and the ability to use excess reagents to drive reactions to completion. durham.ac.uknih.gov Immobilizing reactive species like acyl chlorides onto a solid support can enhance sustainability and streamline synthetic processes.

Acylating reagents can be immobilized on solid supports, such as polymers or silica (B1680970) gel, to create functionalized materials that act as recyclable reagents. A notable example is the preparation of silica-bound benzoyl chloride (SBBC). beilstein-journals.org

The synthesis of SBBC involves a three-step process:

Activation of silica gel with thionyl chloride to form silica chloride.

Reaction of the silica chloride with 4-hydroxybenzoic acid to anchor the benzoic acid moiety to the silica surface.

Treatment of the silica-bound benzoic acid with thionyl chloride to generate the active silica-bound benzoyl chloride reagent. beilstein-journals.org

A significant advantage of this approach is the potential for sustainability. After the reaction, the solid support can be recovered by simple filtration, regenerated, and recycled with only a minor loss of activity, making the process more economical and environmentally friendly. durham.ac.ukbeilstein-journals.org Similar principles of reagent regeneration have been applied in other solid-phase systems, such as in peptide synthesis where immobilized reagents can be recovered and reused. beilstein-journals.org

Immobilized acyl chlorides are versatile reagents for various organic reactions. The silica-bound benzoyl chloride (SBBC) has been effectively used as a dehydrating agent in the cyclocondensation of anthranilic acids to produce 2-substituted 4H-3,1-benzoxazin-4-ones. beilstein-journals.org In this process, the SBBC facilitates the reaction, and the product is released into the solution, while the spent reagent remains on the solid support for easy removal and regeneration. beilstein-journals.org

The use of acyl chlorides in solid-phase synthesis is also prominent in the field of peptide chemistry. For example, Fmoc-amino acid chlorides have been employed for the acylation step in the solid-phase synthesis of opioid peptides on polystyrene-based resins. nih.gov The high reactivity of the acyl chloride ensures fast coupling rates, which is advantageous in the stepwise assembly of complex molecules. nih.gov These examples demonstrate the utility of immobilized acyl chlorides as practical and efficient tools in modern organic synthesis.

Elucidation of Reaction Chemistry and Mechanistic Pathways Involving 4 Decylbenzoyl Chloride

Nucleophilic Acyl Substitution Reactions with Heteroatom Nucleophiles

Nucleophilic acyl substitution is a characteristic reaction of acyl chlorides like 4-decylbenzoyl chloride. chemistrytalk.org This two-step addition-elimination mechanism involves the initial attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com Subsequently, the chloride ion, being an excellent leaving group, is eliminated, regenerating the carbonyl group and yielding the substituted product. libretexts.orgmasterorganicchemistry.com The reactivity of carboxylic acid derivatives follows a specific hierarchy, with acyl chlorides being the most reactive. chemistrytalk.org This high reactivity allows for the synthesis of various other carboxylic acid derivatives. libretexts.org

Aminolysis and Amidolysis Mechanisms with Primary and Secondary Amines

The reaction of this compound with primary and secondary amines, known as aminolysis, readily produces N-substituted 4-decyclbenzamides. This reaction proceeds rapidly at room temperature. uomustansiriyah.edu.iq The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton from the nitrogen atom to yield the corresponding amide and hydrochloric acid. To neutralize the HCl byproduct, two equivalents of the amine are typically required. One equivalent acts as the nucleophile, while the second acts as a base. uomustansiriyah.edu.iq

Reaction Scheme: Aminolysis of this compound

Esterification and Transesterification Reactions with Alcohols and Phenols

This compound reacts vigorously with alcohols in a process known as esterification to form 4-decylbenzoate esters. chemguide.co.uklibretexts.org The reaction is typically irreversible and provides a high yield of the ester product. libretexts.org The mechanism is analogous to aminolysis, where the alcohol's oxygen atom acts as the nucleophile. libretexts.org While phenols are generally less reactive than alcohols due to the delocalization of the oxygen's lone pair into the benzene (B151609) ring, they still react with highly reactive acyl chlorides like this compound to form phenyl esters. issr.edu.kh The reaction with phenols can sometimes be facilitated by converting the phenol (B47542) to the more nucleophilic phenoxide ion by treatment with a base like sodium hydroxide. chemguide.co.uk

Transesterification, the conversion of one ester to another, can also be achieved, although it's more commonly performed under acidic or basic conditions with the ester as the starting material. masterorganicchemistry.com However, methods have been developed for the O-acylation of alcohols and phenols using acyl chlorides in the presence of a titanium(III) species, which can be considered a form of transesterification. nih.gov

Thioacylation Reactions with Sulfur-Containing Nucleophiles

Thiols, the sulfur analogs of alcohols, are potent nucleophiles and react readily with this compound to form thioesters. msu.edumasterorganicchemistry.com Thiolate anions (R-S⁻), formed by deprotonating thiols with a base, are particularly excellent nucleophiles for this transformation. msu.edumasterorganicchemistry.com The greater nucleophilicity of sulfur compared to oxygen ensures a rapid reaction. msu.edu The mechanism follows the general nucleophilic acyl substitution pathway. The synthesis of sulfur-containing heterocyclic compounds often involves the construction of C-S bonds, and while elemental sulfur is a common sulfur source, thioacylation with acyl chlorides is a fundamental step in many synthetic routes. sioc-journal.cn Recent research has also explored the desulfurization of thiols for nucleophilic substitution, highlighting the versatility of sulfur compounds in organic synthesis. cas.cn

Catalysis in Transformations of this compound and Related Compounds

Catalysis plays a crucial role in expanding the synthetic utility of acyl chlorides, enabling reactions that might otherwise be sluggish or unselective.

Lewis Acid Catalysis in Friedel-Crafts Acylations

The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring, and it is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃). byjus.comiitk.ac.in In this reaction, this compound would react with an aromatic substrate in the presence of AlCl₃. The Lewis acid coordinates to the chlorine atom of the acyl chloride, facilitating the formation of a highly electrophilic acylium ion (RCO⁺). sigmaaldrich.commasterorganicchemistry.com This acylium ion then attacks the aromatic ring in an electrophilic aromatic substitution reaction, ultimately forming a ketone. byjus.comsigmaaldrich.com The catalyst is regenerated at the end of the reaction cycle. byjus.com This method is a powerful tool for C-C bond formation.

Friedel-Crafts Acylation Mechanism Steps:

Formation of the acylium ion through the reaction of the acyl chloride with the Lewis acid catalyst. byjus.com

Electrophilic attack of the acylium ion on the aromatic ring, forming a resonance-stabilized carbocation (sigma complex). byjus.com

Deprotonation of the sigma complex to restore aromaticity and form the ketone product. byjus.com

Regeneration of the Lewis acid catalyst. byjus.com

| Catalyst | Substrate | Product | Reference |

| AlCl₃ | Benzene | 4-Decylphenyl phenyl ketone | byjus.com, iitk.ac.in |

| FeCl₃ | Toluene | 4-Decylphenyl tolyl ketone | iitk.ac.in |

Organocatalytic Approaches to Acyl Transfer Reactions

In recent years, organocatalysis has emerged as a powerful and environmentally benign alternative to metal-based catalysis. For acyl transfer reactions, various organocatalytic strategies have been developed. While specific examples for this compound are not extensively documented, the principles can be applied. For instance, visible-light-mediated organocatalytic strategies have been used for the enantioselective conjugate addition of acyl radicals to enals, leading to 1,4-dicarbonyl compounds. nih.gov In such a system, a derivative of this compound could potentially serve as the acyl radical precursor. researchgate.net Chiral secondary amines are often employed as organocatalysts to induce stereoselectivity in these transformations. nih.gov

Formation of Complex Molecular Architectures and Functional Intermediates

As a reactive acylating agent, 4-decanoylbenzoyl chloride is a valuable building block for synthesizing a variety of more complex molecules and useful chemical intermediates. organicchemistrytutor.com

Precursors in Carbonyl and Nitrile Synthesis

The acyl chloride group is a versatile functional handle that can be transformed into other carbonyl-containing moieties and nitriles.

Aldehyde Synthesis: this compound can be selectively reduced to form 4-decylbenzaldehyde. The Rosenmund reduction is a classic method for this transformation, employing a palladium catalyst on a barium sulfate (B86663) support (Rosenmund catalyst). wikipedia.orgbyjus.combyjus.com The catalyst is often "poisoned" with a substance like thiourea (B124793) to prevent the over-reduction of the aldehyde to an alcohol. wikipedia.orgbyjus.com

Ketone Synthesis: To synthesize ketones, 4-decanoylbenzoyl chloride can be reacted with organometallic reagents. While highly reactive Grignard or organolithium reagents would lead to a tertiary alcohol, less reactive organocuprates, known as Gilman reagents (R₂CuLi), are ideal for this purpose. chemistrysteps.comchemistrysteps.comlibretexts.org The reaction of 4-decanoylbenzoyl chloride with a Gilman reagent stops cleanly at the ketone stage, allowing for the synthesis of a wide range of unsymmetrical ketones. chemistrysteps.comorganicchemistrytutor.com

Nitrile Synthesis: The conversion of an acyl chloride to a nitrile is typically a two-step process. First, 4-decanoylbenzoyl chloride is reacted with ammonia (B1221849) to form the primary amide, 4-decylbenzamide. chemistrysteps.comchemistrysteps.com Subsequently, this primary amide is dehydrated using a strong dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus pentoxide (P₂O₅) to yield 4-decanoylbenzonitrile. chemistrysteps.comlibretexts.orglibretexts.org

The following table summarizes these synthetic transformations:

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | 1. H₂, Pd/BaSO₄, poison (e.g., thiourea) | 4-Decylbenzaldehyde | Rosenmund Reduction wikipedia.orgbyjus.com |

| This compound | 1. R₂CuLi (Gilman Reagent) 2. H₂O | 4-Decyl-R-ketone | Nucleophilic Acyl Substitution chemistrysteps.comchemistrysteps.com |

| This compound | 1. NH₃ 2. SOCl₂ or P₂O₅ | 4-Decylbenzonitrile | Amidation followed by Dehydration chemistrysteps.comlibretexts.org |

Utility in Heterocyclic Compound Formation (e.g., Benzoxazine (B1645224) Derivatives)

The electrophilic nature of 4-decanoylbenzoyl chloride makes it a key reagent in the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds. chemistrysteps.com

Thiourea Derivatives: A documented application is the synthesis of N-acyl thiourea derivatives. This compound can be reacted with a thiocyanate (B1210189) salt (e.g., potassium thiocyanate) to form an in-situ acyl isothiocyanate intermediate. mdpi.comrsc.orgresearchgate.net This intermediate then readily reacts with a primary or secondary amine via nucleophilic addition to yield the corresponding N-acyl thiourea. mdpi.comgoogle.com These thiourea derivatives are valuable intermediates for constructing more complex heterocyclic systems and have been investigated for their biological activities.

Benzoxazine Derivatives: this compound is a plausible precursor for the synthesis of benzoxazinone (B8607429) structures. In a typical synthetic route, an o-aminophenol is acylated with an acyl chloride. ijsr.netresearchgate.netresearchgate.net The reaction of 4-decanoylbenzoyl chloride with 2-aminophenol (B121084), often in the presence of a mild base, would yield an N-(2-hydroxyphenyl)-4-decylbenzamide intermediate. This intermediate can then undergo intramolecular cyclization to form a 2-(4-decylphenyl)-1,3-benzoxazine derivative or related benzoxazinone, which are important scaffolds in medicinal chemistry. researchgate.netijpar.comfepbl.com

A representative reaction is shown below:

Reaction of this compound with 2-aminophenol to form a benzoxazine precursor.

This compound + 2-Aminophenol → N-(2-hydroxyphenyl)-4-decylbenzamide + HCl

Derivatization for Advanced Chemical Probe Synthesis

In analytical chemistry, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS), chemical derivatization is a crucial strategy for improving the detection and quantification of certain analytes. chromatographyonline.comnih.gov Benzoyl chloride and its analogues are widely used as derivatizing agents for this purpose. chromatographyonline.comnih.govumich.edu

This compound can function as an advanced chemical probe by tagging molecules of interest. The process involves reacting the analyte, which typically contains a nucleophilic functional group like an amine or a phenol, with 4-decanoylbenzoyl chloride. chromatographyonline.com This reaction attaches the 4-decylbenzoyl group to the analyte.

The benefits of this derivatization are twofold:

Improved Chromatographic Properties: Many biologically important molecules, such as neurotransmitters and amino acids, are highly polar and show poor retention on standard reversed-phase LC columns. chromatographyonline.com Attaching the large, nonpolar 4-decylbenzoyl group significantly increases the hydrophobicity of the analyte, leading to better retention and separation. chromatographyonline.comnih.gov

Enhanced Mass Spectrometric Detection: The benzoyl group provides a stable, easily ionizable moiety that enhances the signal in mass spectrometry, particularly with electrospray ionization (ESI). chromatographyonline.comsigmaaldrich.com This leads to lower detection limits and more sensitive and reliable quantification. nih.gov

By facilitating the analysis of low-concentration metabolites in complex biological matrices like plasma or cerebrospinal fluid, 4-decanoylbenzoyl chloride acts as a chemical tool, or probe, to enable advanced analytical studies. nih.govnih.gov

Advanced Applications in Chemical Sciences and Engineering

Medicinal Chemistry and Radiopharmaceutical Research

In the pharmaceutical sciences, 4-Decylbenzoyl chloride serves as a foundational scaffold for creating complex molecules with potential therapeutic or diagnostic value. thermofisher.kr The reactivity of the acyl chloride group allows for its conjugation to various nucleophiles, enabling the systematic development of novel chemical entities. ajgreenchem.com

Design and Synthesis of Bioactive Congeners for Therapeutic Investigation

The synthesis of new bioactive molecules often utilizes this compound as a starting reagent. Its acyl chloride group readily reacts with amines, alcohols, and other nucleophilic moieties to form stable amide, ester, or thiourea (B124793) linkages. nih.govitmedicalteam.pl This reactivity is fundamental to building libraries of related compounds, or congeners, for biological screening.

A notable example is the synthesis of N¹-(4-Decylbenzoyl)-pyridine-4-carboxamidrazone, a compound investigated for its potential biological activities. aston.ac.uk In this synthesis, the 4-decanoylbenzoyl chloride is reacted with a pyridine (B92270) carboxamidrazone derivative, demonstrating a straightforward method for incorporating the decylbenzoyl moiety into a more complex heterocyclic structure. aston.ac.uk Similarly, the reaction of acyl chlorides with thiourea is a well-established method for producing acylthiourea derivatives, which are a class of compounds explored for various therapeutic properties. researchgate.netuad.ac.id The long decyl chain is specifically incorporated to enhance lipophilicity, a critical factor that can influence a molecule's ability to cross cell membranes and interact with biological targets.

Investigation of Enzyme Inhibition and Ligand-Target Interactions

Derivatives of this compound are investigated as enzyme inhibitors, which are molecules that bind to enzymes and block their activity. wikipedia.org The design of such inhibitors relies on understanding the interactions between the ligand (the inhibitor molecule) and the enzyme's active site. libretexts.org The molecular structure of these derivatives is key to their function. The long decyl chain, being highly nonpolar, plays a significant role in establishing hydrophobic interactions with nonpolar regions of an enzyme's binding pocket. plos.orgnih.gov These hydrophobic forces are a primary driver for the binding of many small-molecule ligands to their protein targets. nih.gov

Beyond hydrophobic contacts, the core benzoyl structure can engage in π-stacking interactions, while the functional groups introduced by replacing the chloride (e.g., amides, ureas) can form crucial hydrogen bonds with the target protein. nih.govnih.gov For example, a docking study on a thiourea derivative synthesized from a related benzoyl chloride predicted a binding affinity of -7.76 kcal/mol with the enzyme ribonucleotide reductase, indicating a strong potential interaction. researchgate.net Such computational studies help visualize and quantify the binding mode, guiding the design of more potent and selective inhibitors. nih.gov

Development of Radiopharmaceutical Candidates for Diagnostic and Therapeutic Use

A significant application of this compound is in the development of radiopharmaceuticals, which are drugs containing radioactive isotopes used for diagnosis and therapy. nih.goveurjbreasthealth.com The goal is to attach a radionuclide to a carrier molecule that specifically targets diseased cells, such as cancer cells. mdpi.com

Research has identified ¹³¹I-(4-Decylbenzoyl)-3-methylthiourea as a promising radiopharmaceutical candidate for the treatment of breast cancer. researchgate.netresearchgate.net In this compound, the 4-decanoylbenzoyl moiety acts as a carrier, and it is synthesized and subsequently labeled with Iodine-131 (¹³¹I), a beta- and gamma-emitting radionuclide. researchgate.netresearchgate.net In-silico studies, including molecular docking and dynamics simulations, have been performed to evaluate its potential. researchgate.netresearchgate.net The results showed a strong binding affinity to its target, with a Gibbs free energy (ΔG) value of -8.64 kcal/mol, and the simulation confirmed the stability of the compound over 200 nanoseconds. researchgate.netresearchgate.net These findings suggest that ¹³¹I-(4-Decylbenzoyl)-3-methylthiourea is a stable and potentially effective candidate for targeted radionuclide therapy. researchgate.netresearchgate.net

| Bioactive Derivative Research | Target/Application | Key Findings |

| ¹³¹I-(4-Decylbenzoyl)-3-methylthiourea | Breast Cancer Radiopharmaceutical | Exhibits a strong binding affinity (ΔG = -8.64 kcal/mol) in docking studies and shows stability in molecular dynamics simulations, making it a promising candidate for targeted therapy. researchgate.netresearchgate.net |

| N¹-(4-Decylbenzoyl)-pyridine-4-carboxamidrazone | Antitubercular Investigation | Synthesized as part of a library to screen for activity against M. tuberculosis. aston.ac.uk Its activity was found to be diminished upon cyclization into a triazole. aston.ac.uk |

| Acylthiourea Derivatives (General) | Enzyme Inhibition (e.g., Ribonucleotide Reductase) | Docking studies on analogous structures show potential for enzyme inhibition, with predicted binding affinities around -7.76 kcal/mol. researchgate.net |

Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization

Structure-Activity Relationship (SAR) studies are essential in medicinal chemistry for understanding how a molecule's structure relates to its biological activity. drugdesign.org By making systematic chemical modifications, researchers can identify which parts of the molecule are crucial for its function and optimize its properties. nih.gov

In studies involving congeners of 4-decanoylbenzoyl chloride, such as the pyridine carboxamidrazones, SAR analyses have yielded important insights. aston.ac.uk For instance, it was observed that the cyclization of these linear molecules into more rigid triazole structures led to a decrease in their biological activity. aston.ac.uk This loss of potency was attributed to a significant increase in lipophilicity and a rigid structure that may fail to fit into the target enzyme's active site. aston.ac.uk Conversely, the introduction of a fluorine atom into the pyridine ring of related compounds drastically improved their activity, which was likely the result of increased cell permeability. aston.ac.uk These findings exemplify how SAR guides the optimization of lead compounds by correlating specific structural changes to their biological effects.

Materials Science and Polymer Chemistry

The application of this compound extends beyond medicine into the realm of advanced materials, particularly in the synthesis of liquid crystals.

Precursors for Liquid Crystalline Materials and Optoelectronic Applications

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. medcraveonline.com The molecules that form these phases, known as mesogens, often consist of a rigid core and a flexible tail. The structure of 4-decanoylbenzoyl chloride—a rigid phenyl ring attached to a long, flexible decyl chain—makes it an excellent precursor for synthesizing rod-shaped (calamitic) mesogens. chemsrc.comresearchgate.net

Through chemical reactions, the acyl chloride group can be converted into various linkages (e.g., esters) to connect the 4-decanoylbenzoyl unit to other molecular fragments, thereby creating larger mesogenic molecules. jmchemsci.comresearchgate.net These molecules can self-assemble into ordered structures, such as the nematic or smectic phases, which are the basis for liquid crystal technologies. jmchemsci.com The ability to control the alignment of these materials makes them highly valuable for optoelectronic applications, including liquid crystal displays (LCDs), sensors, and other smart materials. researchgate.netrri.res.inrri.res.in The combination of the electrical or optical properties of the core with the self-organizing behavior of the liquid crystal phase can lead to materials with unique functionalities. researchgate.netgoogle.com

| Structural Feature of this compound | Relevance to Liquid Crystal Formation |

| 4-Benzoyl chloride group | Provides a rigid, aromatic core that promotes the linear, rod-like shape necessary for mesogen formation. The reactive chloride allows for easy incorporation into larger molecular structures. jmchemsci.comresearchgate.net |

| Decyl (-C₁₀H₂₁) chain | Acts as a long, flexible tail that enhances the anisotropic nature of the molecule and influences the temperature range and type (e.g., nematic, smectic) of the liquid crystalline phase. medcraveonline.comresearchgate.net |

| Overall Anisotropic Shape | The combination of the rigid core and flexible chain leads to a molecular shape that encourages directional self-assembly into ordered liquid crystalline phases upon changes in temperature. medcraveonline.com |

Monomer Synthesis for Controlled Polymerization Techniques

Controlled/living polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer precise control over polymer molecular weight, architecture, and functionality. These methods rely on the careful selection of monomers, initiators, and catalysts or chain-transfer agents.

A thorough review of scientific literature and chemical databases did not yield any specific examples or research data on the use of this compound as a monomer or a precursor for monomer synthesis in controlled polymerization. While the acyl chloride group is highly reactive, its direct use as a polymerizable moiety is not a common strategy in techniques like ATRP or RAFT, which typically involve the polymerization of vinyl monomers. The compound is mentioned in patents as a reactant for creating other molecules, but not in the context of polymerization. google.comgoogle.comgoogleapis.com

Role as Functional Linkers and Cross-linking Agents in Polymer Networks

Cross-linking agents are crucial for creating three-dimensional polymer networks, transforming thermoplastics into thermosets or elastomers, and forming hydrogels. These agents typically possess two or more reactive groups that can form covalent bonds between polymer chains. The reactivity of the acyl chloride group with nucleophiles like alcohols or amines suggests a theoretical potential for this compound to function as a linker or cross-linking agent by reacting with appropriately functionalized polymers.

However, no published research studies or specific data could be found that demonstrate or investigate the use of this compound for this purpose. The scientific literature on cross-linking agents does not list this specific compound in its examples or detailed studies.

Dopant Applications in Polymeric and Liquid Crystal Systems

Doping involves introducing small amounts of a substance into a material to alter its electrical, optical, or structural properties. In polymeric systems, dopants can enhance conductivity, while in liquid crystals, they can modify phase behavior and electro-optical responses.

There is no evidence in the scientific literature of this compound being used as a dopant in either polymeric or liquid crystal systems. However, research on related compounds provides some context. Studies on 4-decyloxybenzoic acid , a carboxylic acid derivative with the same decyl chain, show its use in the formation of supramolecular and hydrogen-bonded liquid crystals. utar.edu.mytandfonline.comfishersci.ca Spectroscopic characterization of 4-decyloxybenzoic acid has been performed to understand its properties relevant to liquid crystal phases. spectroscopyonline.comtandfonline.com This indicates that molecules with a benzoyl group and a long alkyl chain are of interest in liquid crystal research, but there are no specific findings related to this compound as a dopant.

Table 1: Properties of Related Liquid Crystal Compound

| Compound Name | CAS Number | Molecular Formula | Application Context |

|---|

Catalysis Research and Catalyst Design

The reactivity of acyl chlorides makes them valuable in various catalytic processes, either as part of a ligand structure, as an electrophilic activator, or as a reagent for modifying catalyst surfaces.

Acyl chlorides are potent electrophiles and are central to reactions like the Friedel-Crafts acylation, where they are activated by a Lewis acid catalyst. This activation enhances their electrophilicity, allowing them to react with aromatic substrates. While this is a fundamental principle of organic chemistry, specific investigations into the catalytic activity or substrate activation properties of this compound itself are not documented in the reviewed literature.

In heterogeneous catalysis, catalysts are in a different phase from the reactants. The surface of a solid catalyst can be functionalized to enhance its activity or selectivity. The reactive nature of this compound suggests it could theoretically be used to modify surfaces containing hydroxyl or amine groups. However, a search of the literature revealed no specific instances or studies where this compound was used to create surface-modified reagents for heterogeneous catalysis.

Based on an extensive review of available scientific literature, this compound is primarily documented as a chemical intermediate for the synthesis of other organic compounds, as noted in several patents. google.comgoogle.comgoogleapis.com There is a lack of specific research, detailed findings, or data tables supporting its application in the advanced areas of monomer synthesis for controlled polymerization, as a functional linker, a dopant, or in the specified fields of catalysis research. Therefore, it is not possible to provide a detailed, evidence-based article on its role in these specific applications at this time.

Computational Chemistry Investigations of 4 Decylbenzoyl Chloride Systems

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic properties and reaction mechanisms of chemical compounds.

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to elucidate reaction mechanisms by calculating the energies of reactants, transition states, and products. For substituted benzoyl chlorides, DFT calculations have been used to study solvolysis reactions, which can proceed through a spectrum of mechanisms from S_N_1 to S_N_2.

The nature of the substituent on the benzene (B151609) ring significantly influences the reaction pathway. Electron-donating groups stabilize the formation of a benzoyl cation intermediate, favoring an S_N_1-like mechanism. The 4-decyl group, being an alkyl chain, is an electron-donating group through an inductive effect. Therefore, it is expected to stabilize the carbocation intermediate in reactions involving the cleavage of the C-Cl bond.

DFT calculations on various para-substituted benzoyl chlorides have shown a correlation between the calculated heterolytic bond dissociation energies and the experimentally observed solvolysis rates. mdpi.comresearchgate.net While specific DFT studies on the reaction pathways of 4-Decylbenzoyl chloride are not extensively documented in the literature, the principles established for other p-alkyl-substituted benzoyl chlorides would apply. The calculations would likely predict a lower energy barrier for reactions proceeding through a cationic intermediate compared to the unsubstituted benzoyl chloride.

Spectroscopic Property Prediction and Validation through Computational Methods

Computational methods can predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. DFT calculations can compute vibrational frequencies, which correspond to the peaks in an IR spectrum. For this compound, the calculated IR spectrum would be expected to show characteristic peaks for the carbonyl (C=O) stretching of the acyl chloride group and vibrations associated with the aromatic ring and the long alkyl chain. For instance, DFT studies on similar molecules like bis-(1-(3-chlorobenzoyl)-3-phenylthiourea) cobalt (III) have been used to interpret experimental IR spectra, identifying key vibrational modes such as Co-O and Co-S stretching. researchgate.net

Similarly, NMR chemical shifts can be calculated and compared with experimental data to confirm the structure of a molecule. For this compound, computational predictions would help in assigning the various ¹H and ¹³C signals of the aromatic protons and carbons, as well as those of the decyl chain. The accuracy of these predictions has been shown to be valuable in the structural elucidation of complex organic molecules. rdd.edu.iq

Molecular Modeling and Dynamics Simulations for Intermolecular Interactions

Molecular modeling and dynamics simulations are crucial for understanding how a molecule interacts with other molecules, including biological receptors, and for analyzing its conformational landscape and stability.

Molecular Docking Analyses of Ligand-Receptor Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While there are no direct molecular docking studies reported for this compound itself, as it is a reactive compound, studies have been performed on its derivatives.

A notable example is the study of ¹³¹I-(4-Decylbenzoyl)-3-methylthiourea , a potential radiopharmaceutical for breast cancer treatment. Molecular docking of this compound revealed a strong binding affinity to its target, with a Gibbs free energy (ΔG) of -8.64 kcal/mol. researchgate.net This indicates a stable interaction between the ligand and the receptor.

Another study investigated Bis-(1-(4-decylbenzoyl)-3-methylthiourea)–cobalt(III) as a potential anticancer agent. jppres.com Although specific docking scores for this exact complex were not detailed in the provided information, the study performed drug-likeness predictions based on its structure, which is an essential step in computational drug design. jppres.com

| Derivative of this compound | Target/Application | Molecular Docking Score (ΔG) | Reference |

| ¹³¹I-(4-Decylbenzoyl)-3-methylthiourea | Breast Cancer Treatment | -8.64 kcal/mol | researchgate.net |

| Bis-(1-(4-decylbenzoyl)-3-methylthiourea)–cobalt(III) | Anticancer Candidate | Not specified | jppres.com |

This table summarizes the molecular docking findings for derivatives of this compound.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. These simulations are valuable for assessing the stability of ligand-receptor complexes and for analyzing the conformational preferences of flexible molecules like this compound.

The stability of the ¹³¹I-(4-Decylbenzoyl)-3-methylthiourea complex was further investigated using MD simulations, which showed that the compound remained stable within the binding site for the entire 200 nanosecond simulation time. researchgate.net This stability is a positive indicator of its potential as a therapeutic agent.

For this compound itself, the long decyl chain can adopt numerous conformations. Conformational analysis, which is the study of the energetics of different spatial arrangements (rotamers), is crucial for understanding its behavior. wikipedia.org The rotation around the single bonds of the decyl chain leads to different conformers, such as the lower-energy anti conformation and the higher-energy gauche conformation. MD simulations could be used to explore the conformational landscape of the decyl chain and how it might influence the molecule's interactions and packing in different environments.

In Silico Prediction of Complex Chemical Behavior

In silico methods encompass a wide range of computational tools used to predict the properties of molecules, including their pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity.

For derivatives of this compound, in silico predictions have been utilized to assess their drug-likeness. The study on ¹³¹I-(4-Decylbenzoyl)-3-methylthiourea reported that while the compound has a good pharmacokinetic profile and is non-toxic, its LogP value (a measure of lipophilicity) slightly exceeds the limit set by Lipinski's Rule of Five. researchgate.net This high lipophilicity is likely contributed by the long decyl chain.

Similarly, a "drug scan" was performed for Bis-(1-(4-decylbenzoyl)-3-methylthiourea)–cobalt(III) , which involves predicting properties like molecular weight, LogP, number of hydrogen bond donors and acceptors, and molar refractivity. jppres.com These predictions are crucial for filtering and prioritizing compounds in the early stages of drug discovery.

| Predicted Property | Value/Observation for ¹³¹I-(4-Decylbenzoyl)-3-methylthiourea | Reference |

| Pharmacokinetic Profile | Good | researchgate.net |

| Toxicity | Non-toxic | researchgate.net |

| Lipinski's Rule of Five | LogP value slightly exceeds the established limit | researchgate.net |

This table shows the in silico predicted properties for a derivative of this compound.

Predictive Modeling of Synthetic Outcomes and By-product Formation

Predictive modeling, leveraging machine learning algorithms and quantum chemical calculations, offers a powerful approach to forecast the results of chemical reactions. nih.govnih.govorientjchem.org In the context of synthesizing this compound, which is typically prepared by treating 4-decylbenzoic acid with a chlorinating agent like thionyl chloride or oxalyl chloride, these models can predict reaction yields and the formation of unwanted by-products.

The core of this predictive power often lies in a combination of physics-based modeling and machine learning. schrodinger.com A feedforward neural network, for instance, can be trained on data generated from solving differential equations that describe reaction kinetics under various conditions. orientjchem.org This allows for the prediction of concentration profiles of reactants, products, and by-products over time for new, untested scenarios. orientjchem.org

Below is a hypothetical data table illustrating how a predictive model could be used to optimize the synthesis of this compound. The model predicts the yield and major by-product based on different reaction conditions.

Table 1: Predictive Modeling for the Synthesis of this compound This table is generated for illustrative purposes based on typical outcomes in acyl chloride synthesis.

| Entry | Chlorinating Agent | Solvent | Temperature (°C) | Predicted Yield (%) | Predicted Major By-product |

|---|---|---|---|---|---|

| 1 | Thionyl Chloride | Toluene | 80 | 92.5 | 4-Decylbenzoic anhydride |

| 2 | Thionyl Chloride | Dichloromethane (B109758) | 40 | 88.1 | Unreacted 4-Decylbenzoic acid |

| 3 | Oxalyl Chloride | Dichloromethane | 25 | 96.7 | None significant |

Such predictive capabilities enable chemists to select optimal reaction conditions in silico before ever stepping into the laboratory, significantly reducing the experimental effort required for process optimization and minimizing the generation of chemical waste. schrodinger.com

Advanced Computational Studies for Catalyst Design and Optimization

Beyond predicting outcomes, advanced computational methods like Density Functional Theory (DFT) are employed to rationally design and optimize catalysts for specific reactions involving this compound. simonsfoundation.orgrsc.org DFT allows for the calculation of the electronic structure of molecules and the exploration of potential energy surfaces of reactions, providing detailed mechanistic insights. rri.res.innih.gov

A common reaction involving this compound is Friedel-Crafts acylation, where the acyl group is attached to an aromatic ring using a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). The efficiency and selectivity of this reaction are highly dependent on the catalyst. Computational studies can model the entire catalytic cycle, including the formation of the acylium ion intermediate, the transition states for the electrophilic aromatic substitution, and the final product formation. researchgate.net

By calculating the activation energies (ΔG‡) for different catalytic pathways, researchers can identify the most efficient catalyst for a desired transformation. For example, a computational workflow could screen a library of potential Lewis acid catalysts for a reaction between this compound and a substrate like anisole (B1667542). The model would calculate the energy barriers for the desired para-acylation versus the undesired ortho- or meta-acylation, thus predicting the regioselectivity of the reaction. This allows for the in silico discovery of catalysts that offer higher yields and better selectivity. rsc.org

The following interactive data table presents hypothetical DFT-calculated parameters for the Friedel-Crafts acylation of anisole with this compound, using different Lewis acid catalysts.

Table 2: DFT-Calculated Parameters for Catalyzed Friedel-Crafts Acylation This table contains hypothetical data for illustrative purposes.

| Catalyst | Coordination Site | Activation Energy (ΔG‡) (kcal/mol) | Reaction Enthalpy (ΔH) (kcal/mol) | Predicted Regioselectivity (para:ortho) |

|---|---|---|---|---|

| AlCl₃ | Carbonyl Oxygen | 15.2 | -10.5 | 95:5 |

| FeCl₃ | Carbonyl Oxygen | 18.9 | -9.8 | 88:12 |

| TiCl₄ | Carbonyl Oxygen | 17.5 | -10.1 | 92:8 |

These computational insights are crucial for designing next-generation catalysts with enhanced performance, not only for established reactions but also for novel chemical transformations. schrodinger.comrsc.org By combining quantum-mechanical models with machine learning, it is possible to identify key catalyst design features that lead to improved activity and selectivity, accelerating the development of more sustainable and efficient chemical processes. rsc.orgrsc.org

Environmental Research Perspectives and Assessment Methodologies for Halogenated Organic Compounds

Ecotoxicological Investigations of Related Acyl Chlorides in Environmental Compartments

Direct ecotoxicological data for 4-Decylbenzoyl chloride is not extensively available in peer-reviewed literature. Therefore, investigations often draw upon data from structurally related acyl chlorides and long-chain alkylbenzenes to infer potential environmental behavior. The primary and most immediate environmental interaction for acyl chlorides is their rapid hydrolysis.

The environmental fate and transport of a chemical like this compound are governed by its physical and chemical properties, particularly its high reactivity and hydrophobicity.

Hydrolysis: Acyl chlorides are highly reactive compounds that readily hydrolyze in the presence of water to form the corresponding carboxylic acid and hydrochloric acid. nih.govwikipedia.orgsavemyexams.com For this compound, this reaction would yield 4-decylbenzoic acid and HCl. The rate of hydrolysis for benzoyl chlorides can be influenced by substituents on the benzene (B151609) ring. reddit.comrsc.org Given the reactive nature of the acyl chloride group, hydrolysis is expected to be the primary and rapid fate process in aqueous environments, significantly limiting the transport of the parent compound. nih.gov

Transport of Hydrolysis Products: The resulting 4-decylbenzoic acid, a long-chain alkylbenzene derivative, would then be subject to environmental transport processes. Due to the long decyl chain, this molecule is expected to be hydrophobic. The transport of hydrophobic organic compounds in aquatic and soil systems is complex and influenced by factors such as sorption to dissolved organic matter and soil organic carbon. oup.comdeepdyve.comoup.comnih.gov Models used to assess the transport of such compounds include equilibrium-based advection-dispersion models and non-equilibrium two-region/two-site models, which can account for movement through macroporous soils. oup.com

Fugacity Modeling: Level III fugacity models can be used to predict the environmental distribution of a chemical based on its physical-chemical properties. oecd.org For reactive compounds like acyl chlorides, such models would need to account for rapid degradation via hydrolysis.

A summary of key methodologies is presented in the table below.

| Methodology | Description | Relevance to this compound |

| Hydrolysis Rate Measurement | Experimental determination of the rate of reaction with water under various pH and temperature conditions. | Crucial for determining the persistence of the parent compound in aquatic environments. |

| Sorption/Desorption Studies | Batch equilibrium or column studies to measure the partitioning of the hydrolysis product (4-decylbenzoic acid) between water and soil/sediment. | Important for predicting leaching potential and bioavailability. |

| Environmental Transport Modeling | Use of mathematical models (e.g., advection-dispersion, fugacity models) to predict movement through soil, water, and air. | Helps to understand the potential for long-range transport and accumulation in different environmental compartments. |

The biodegradation of this compound itself is unlikely to be a significant environmental fate process due to its rapid hydrolysis. nih.gov Research, therefore, focuses on the biodegradation of its primary hydrolysis product, 4-decylbenzoic acid.

Experimental Approaches:

Aerobic and Anaerobic Biodegradation Tests: Standardized tests using activated sludge or environmental microbial consortia can be used to determine the extent and rate of mineralization of 4-decylbenzoic acid. researchgate.net Studies on similar long-side-chain alkyl compounds have shown that they are susceptible to microbial degradation. nih.gov

Pathway Elucidation: Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) can be used to identify intermediate metabolites, providing insights into the biodegradation pathway. nih.gov For long-chain alkylbenzenes, degradation often initiates with the oxidation of the alkyl chain. nih.gov

Modeling Approaches:

Predictive Biodegradation Models: Computational frameworks like the Biochemical Network Integrated Computational Explorer (BNICE) can be used to predict potential biodegradation pathways for xenobiotic compounds. nih.gov These models use a set of enzyme reaction rules to generate possible metabolic routes.

Quantitative Structure-Biodegradation Relationships (QSBRs): These models correlate the structural features of a chemical with its biodegradability, offering a predictive tool when experimental data is lacking. nih.gov

The following table outlines approaches for studying the biodegradation of the hydrolysis product of this compound.

| Approach | Description | Expected Outcome for 4-decylbenzoic acid |

| Ready Biodegradability Tests (e.g., OECD 301) | Screening tests to assess the potential for rapid and complete biodegradation. | Given the long alkyl chain, it may not be readily biodegradable but is expected to be inherently biodegradable. |

| Inherent Biodegradability Tests (e.g., OECD 302) | Tests to assess if a chemical has the potential to be biodegraded by adapted microorganisms. | More likely to show positive results for 4-decylbenzoic acid. |

| Pathway Prediction Systems (e.g., UM-BBD) | Rule-based systems that predict metabolic pathways based on known biochemical reactions. | Prediction of initial oxidation of the decyl chain followed by ring cleavage. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Impact Prediction

QSAR models are valuable in silico tools for predicting the environmental properties of chemicals when experimental data is limited. nih.govresearchgate.net

Predicting the environmental persistence of this compound primarily involves modeling the persistence of its hydrolysis product. The persistence of organic compounds is often related to their resistance to microbial degradation.

Model Development:

Descriptor Selection: QSAR models for persistence would use molecular descriptors that capture features relevant to biodegradability, such as molecular size, hydrophobicity (log Kow), and the presence of specific functional groups.

Algorithm Application: Statistical methods like multiple linear regression (MLR) and machine learning algorithms such as artificial neural networks (ANN) and support vector machines (SVM) are used to build the relationship between the descriptors and the persistence endpoint (e.g., half-life). nih.gov

For a compound like 4-decylbenzoic acid, the long alkyl chain would be a key descriptor influencing its predicted persistence.

The bioaccumulation potential of a chemical refers to its tendency to accumulate in living organisms. This is a critical aspect of environmental risk assessment.

Assessment Methods:

Log Kow as a Predictor: The octanol-water partition coefficient (log Kow) is a primary indicator of bioaccumulation potential. ecetoc.org The long decyl chain of this compound and its hydrolysis product suggests a high log Kow and therefore a potential for bioaccumulation.

Bioconcentration Factor (BCF) Models: QSAR models can be developed to predict the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to that in the surrounding water. For surfactants and similar molecules, the reliability of log Kow-based predictions can be limited, and more complex models may be needed. eosca.eu

Trophic Magnification Models: For persistent and bioaccumulative substances, models can be used to predict their potential to biomagnify through the food web. researchgate.net

The table below summarizes in silico approaches for assessing the environmental impact of this compound's hydrolysis product.

| Endpoint | In Silico Approach | Key Descriptors/Considerations |

| Persistence | QSAR models for biodegradation half-life. | Molecular weight, log Kow, number of alkyl carbons, presence of aromatic ring. |

| Bioaccumulation | Log Kow estimation, QSAR models for BCF. | High hydrophobicity due to the decyl chain is a major factor. Potential for metabolism in higher trophic levels. eosca.eu |

| Toxicity | QSAR models for aquatic toxicity (e.g., to Daphnia magna). | Mode of action classification (e.g., narcotic vs. reactive toxicity). researchgate.net |

Sustainable Chemistry Principles in the Production and Application of Acyl Chlorides

The principles of green and sustainable chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. ucla.edu

In Production:

Alternative Chlorinating Agents: Traditional methods for synthesizing acyl chlorides often use reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), which produce hazardous byproducts (SO₂ and POCl₃, respectively). libretexts.org Greener alternatives are being explored. Chlorine chemistry itself can be part of a sustainable cycle, where byproducts like HCl are utilized commercially, minimizing waste. nih.gov

Catalytic Processes: The use of catalytic amounts of reagents instead of stoichiometric amounts is a core principle of green chemistry. For example, methods using catalytic dimethylformamide (DMF) with oxalyl chloride are known. sciencemadness.org

Solvent-Free Conditions: Developing synthetic routes that avoid the use of hazardous organic solvents is another key aspect. ucla.edu

In Application:

Atom Economy: The application of acyl chlorides in synthesis should be designed to maximize the incorporation of all materials used in the process into the final product. The synthesis of benzamide (B126) from benzoic acid and ammonia (B1221849) is a greener alternative to the route via benzoyl chloride, as it has a higher atom economy and produces water as the only byproduct. ucla.edu

Renewable Feedstocks: A long-term goal of sustainable chemistry is the use of renewable resources. While the aromatic core of this compound is typically derived from petrochemicals, research into bio-based aromatic compounds is ongoing.

The following table lists some sustainable chemistry considerations for acyl chlorides.

| Principle | Application in Acyl Chloride Chemistry |

| Waste Prevention | Utilizing synthetic routes that produce non-hazardous and reusable byproducts (e.g., HCl). nih.gov |

| Safer Solvents and Auxiliaries | Minimizing or eliminating the use of hazardous solvents like dichloromethane (B109758). ucla.edu |

| Catalysis | Employing catalytic reagents to reduce waste and energy consumption. |

| Designing for Degradation | While the acyl chloride group is inherently reactive, designing the entire molecule for ultimate biodegradation after its intended use is a key sustainability goal. |

Methodological Development for Lifecycle Assessment (LCA)

A Lifecycle Assessment (LCA) is a standardized, quantitative methodology used to evaluate the environmental impacts of a product or process throughout its entire life, from raw material extraction to final disposal. stahl.comsemanticscholar.org For specialty chemicals such as 4-decanoylbenzoyl chloride, a "cradle-to-gate" or "gate-to-gate" approach is often employed to analyze the impacts from raw material sourcing through synthesis and purification. researchgate.net The internationally recognized ISO 14040 and 14044 standards provide the framework for conducting an LCA, which comprises four main phases: Goal and Scope Definition, Life Cycle Inventory (LCI) analysis, Life Cycle Impact Assessment (LCIA), and Interpretation. stahl.commdpi.com

The development of a robust LCA for a halogenated organic compound like 4-decanoylbenzoyl chloride requires careful consideration of several factors. A primary challenge is the availability of Life Cycle Inventory (LCI) data, which involves quantifying all inputs (e.g., raw materials, energy) and outputs (e.g., emissions, waste) for each process. mdpi.comncsu.edu For many specialty chemicals, publicly available LCI datasets are scarce, necessitating the use of modeling and estimation techniques. mdpi.com

The LCI for 4-decanoylbenzoyl chloride would involve tracing the upstream production of its precursors, such as 4-decylbenzoic acid and the chlorinating agent. The synthesis stage is critical, as the use of traditional chlorinating agents like thionyl chloride or oxalyl chloride results in the co-production of hazardous substances such as sulfur dioxide (SO₂) and hydrogen chloride (HCl), which must be accounted for as emissions or treated waste streams. chemguide.co.ukchemguide.co.uk Furthermore, energy consumption for heating, cooling, and purification steps (like distillation) represents a significant input with associated environmental burdens. researchgate.net

The Life Cycle Impact Assessment (LCIA) phase translates the inventory data into potential environmental impacts. For a halogenated compound, key impact categories to assess include global warming potential (from energy use and potential fugitive emissions), acidification (from HCl and SO₂), and ecotoxicity. semanticscholar.org The reactive nature of acyl chlorides means they hydrolyze rapidly in the presence of water, limiting direct environmental exposure of the parent compound but forming other substances (4-decylbenzoic acid and HCl) whose fates must be considered. oecd.org

Table 1: Hypothetical Framework for Life Cycle Inventory (LCI) of this compound Synthesis

| Life Cycle Stage | Key Inputs | Key Outputs (Emissions & Waste) | LCA Considerations |

|---|---|---|---|

| Raw Material Acquisition | - 4-Decylbenzoic Acid Precursors (e.g., Toluene, Decanoyl Chloride)

| - Upstream manufacturing wastes

| - Sourcing of petrochemical feedstocks

|

| Chemical Synthesis | - 4-Decylbenzoic Acid

| - Gaseous Byproducts (HCl, SO₂)

| - Toxicity and hazards of reagents

|

| Use Phase (as intermediate) | - Energy for subsequent reaction

| - Process emissions from downstream use

| - Reaction efficiency in downstream applications

|

| End-of-Life/Waste Treatment | - Energy for waste treatment

| - Treated effluent

| - Rapid hydrolysis to 4-decylbenzoic acid and HCl

|

Research into Greener Synthetic Routes and Waste Minimization Strategies

In alignment with the principles of green chemistry, a primary goal is to design chemical syntheses that prevent waste rather than treating it after it has been created. skpharmteco.comaarf.asia Research in this area focuses on developing alternative, more sustainable methods for producing acyl chlorides like 4-decanoylbenzoyl chloride, moving away from traditional, less efficient routes.

The conventional synthesis of acyl chlorides involves reacting a carboxylic acid with stoichiometric amounts of a harsh chlorinating agent such as thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus pentachloride (PCl₅). chemguide.co.uksavemyexams.comlibretexts.org These methods often have poor atom economy and generate significant hazardous waste. For example, the reaction with SOCl₂ produces gaseous sulfur dioxide and hydrogen chloride, both of which are toxic and corrosive and require scrubbing or neutralization, adding complexity and cost to waste management. chemguide.co.ukorganicchemistrytutor.com

Modern research explores several avenues for greener synthesis:

Alternative Chlorinating Agents: The use of reagents like cyanuric chloride has been investigated as a milder and sometimes more selective alternative to thionyl chloride for converting carboxylic acids to acyl chlorides. researchgate.netsciencemadness.org These alternatives can operate under less harsh conditions and may produce less problematic byproducts.

Catalytic Methods: Developing catalytic processes is a cornerstone of green chemistry. Catalytic approaches reduce the need for stoichiometric reagents, thereby minimizing waste. While not yet standard for acyl chloride synthesis, research into catalytic activation of carboxylic acids could pave the way for more efficient chlorination reactions.

Greener Solvents: Traditional syntheses may use hazardous chlorinated solvents. A key green strategy is to replace these with safer, bio-based alternatives. neuroquantology.com Solvents derived from renewable biomass, such as Cyrene, are gaining attention as potential substitutes for toxic, petroleum-based solvents in various organic reactions. rsc.orgthieme-connect.com Performing reactions in greener solvents or under solvent-free conditions can dramatically reduce the environmental footprint of the process. purkh.com

Process Optimization and Waste Reduction: Beyond the core chemistry, waste minimization involves optimizing the entire process. This includes implementing in-process recycling of solvents and catalysts, improving reaction yields to reduce the amount of unreacted starting material in waste streams, and designing processes for energy efficiency. purkh.comjchr.org For the synthesis of 4-decanoylbenzoyl chloride, recovery and reuse of any excess reagents or solvents would be a key strategy. purkh.com

Table 2: Comparison of Synthetic Routes to this compound

| Parameter | Traditional Route (Thionyl Chloride) | Potential Greener Route |

|---|---|---|

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Alternative Reagents (e.g., Cyanuric Chloride) |

| Solvent | Often chlorinated solvents (e.g., Dichloromethane) or neat | Bio-based solvents (e.g., Cyrene, 2-MeTHF) or solvent-free |

| Byproducts | Sulfur Dioxide (SO₂), Hydrogen Chloride (HCl) | Potentially less hazardous byproducts (e.g., cyanuric acid) |

| Atom Economy | Low to moderate | Potentially higher, depending on the specific reagent and process |

| Waste Minimization | Requires scrubbing of acid gases; solvent waste generated | Reduced hazardous byproducts; use of recyclable/biodegradable solvents |

| Energy Efficiency | Often requires heating/reflux | Aim for ambient temperature reactions to reduce energy demand |

Q & A

Q. What are the standard synthetic routes for preparing 4-Decylbenzoyl chloride in laboratory settings?

The synthesis typically involves Friedel-Crafts acylation or direct chlorination of 4-decylbenzoic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. For example, refluxing 4-decylbenzoic acid with SOCl₂ under anhydrous conditions yields the acyl chloride, followed by vacuum distillation to isolate the product. Reaction progress can be monitored via thin-layer chromatography (TLC) or infrared spectroscopy (IR) to confirm the disappearance of the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and emergence of the carbonyl chloride C=O stretch (~1770 cm⁻¹) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- 1H/13C NMR : Look for aromatic proton signals in the δ 7.5–8.5 ppm range and the decyl chain’s methylene/methyl groups (δ 0.5–1.5 ppm). The carbonyl carbon in the acyl chloride appears at ~170–175 ppm in 13C NMR.

- IR Spectroscopy : A sharp peak near 1770 cm⁻¹ confirms the C=O stretch of the acyl chloride.

- Mass Spectrometry (MS) : The molecular ion peak ([M]⁺) should correspond to the molecular weight (C₁₇H₂₅ClO = 280.83 g/mol). Fragmentation patterns may include loss of Cl (m/z 245) or the decyl chain .

Q. What safety protocols are critical when handling this compound in laboratory environments?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and sealed goggles. Use fume hoods to avoid inhalation of vapors.

- Spill Management : Neutralize spills with sodium bicarbonate or inert absorbents. Collect waste in labeled containers for hazardous organic chlorides.

- Storage : Keep in airtight, moisture-free containers under inert gas (e.g., N₂) to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize hydrolysis of this compound during synthetic procedures?

- Moisture Control : Use rigorously dried solvents (e.g., molecular sieves) and maintain an inert atmosphere (Ar/N₂).

- Temperature Modulation : Conduct reactions at 0–5°C to slow hydrolysis while ensuring sufficient reactivity.

- Catalytic Additives : Introduce scavengers like triethylamine to neutralize HCl byproducts, which accelerate decomposition .

Q. What strategies are recommended for resolving contradictory data in the characterization of this compound derivatives, particularly when spectral interpretations conflict with theoretical predictions?

- Cross-Validation : Combine multiple techniques (e.g., NMR, X-ray crystallography) to confirm structural assignments.

- Computational Modeling : Use density functional theory (DFT) to simulate NMR/IR spectra and compare with experimental data.

- Isolation of Byproducts : Purify unexpected derivatives via column chromatography and analyze them separately to identify competing reaction pathways .

Q. How can researchers design experiments to investigate the reactivity of this compound under varying electrophilic conditions while controlling for unwanted side reactions?

- Stepwise Electrophile Screening : Test reactivity with nucleophiles (e.g., amines, alcohols) under controlled pH and temperature. Monitor kinetics via in situ IR or HPLC.

- Competitive Experiments : Compare reaction rates with other acyl chlorides (e.g., 4-methylbenzoyl chloride) to assess electronic effects of the decyl substituent.

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in H₂O) to trace hydrolysis pathways and identify intermediates .

Q. What methodological approaches are suitable for studying the biological activity of this compound derivatives in medicinal chemistry research?

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified alkyl chain lengths or substituents and test their bioactivity (e.g., enzyme inhibition assays).

- In Silico Screening : Dock derivatives into target protein structures (e.g., kinases) using molecular dynamics simulations to predict binding affinities.

- Metabolic Stability Assays : Evaluate pharmacokinetic properties via liver microsome studies to assess degradation rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.